Choline; para-toluene sulfonate
Description
Contextualization of Choline (B1196258) Derivatives in Chemical Sciences
Choline, a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺, is a fundamental molecule in various biological and chemical fields. wikipedia.org In a biological context, it is an essential nutrient that serves as a precursor to the neurotransmitter acetylcholine (B1216132), the membrane constituents phosphatidylcholine and sphingomyelin, and the osmoregulator trimethylglycine. wikipedia.orgcreative-proteomics.com Its derivatives are crucial for neurotransmission, cell membrane structure, and lipid metabolism. creative-proteomics.com
In the realm of chemical sciences, the utility of choline and its derivatives extends beyond their biological functions. Choline chloride is a readily available, inexpensive, and biodegradable salt, making it an attractive component in the synthesis of novel materials. nih.govacs.org Researchers have explored a wide range of choline derivatives, including ionic liquids, which are salts with low melting points. nih.gov These derivatives are investigated for diverse applications, such as antimicrobial agents, insect feeding deterrents, and tissue fixatives, showcasing the versatility of the choline scaffold in designing functional molecules. nih.gov The ability of the choline cation to form salts with various anions allows for the tuning of physical and chemical properties, a key aspect of its utility in materials science and green chemistry. wikipedia.orgnih.gov
Overview of Sulfonic Acids in Organic and Materials Chemistry Research
Sulfonic acids are a class of organosulfur compounds characterized by the functional group -SO₃H attached to an organic radical (R). hori-chem.comwikipedia.org They are known for being among the strongest organic acids and exhibit high thermal and chemical stability. hori-chem.com Their strong acidity makes them excellent catalysts for a wide array of organic reactions, including esterification, alkylation, and polymerization. wikipedia.orgpatsnap.commdpi.com
para-Toluenesulfonic acid (pTSA), a white, solid organic acid, is a prominent example and is regularly used as a strong, non-oxidizing, lipophilic acid catalyst in organic synthesis. wikipedia.org In materials chemistry, sulfonic acids and their derivatives are integral to the development of functional materials. For instance, polymers containing sulfonic acid groups are crucial for creating proton exchange membranes (PEMs) used in fuel cells due to their excellent proton conductivity. patsnap.com Furthermore, the functionalization of solid supports like silica (B1680970) or titania with sulfonic acid groups creates robust, reusable heterogeneous catalysts, which are a cornerstone of green chemistry due to their efficiency and the ease with which they can be separated from reaction mixtures. hori-chem.commdpi.com The sulfonate group's ability to enhance water solubility is also exploited in the synthesis of water-soluble dyes and catalysts. wikipedia.orgbritannica.com
Significance of Deep Eutectic Solvents (DESs) Involving Choline Chloride and para-Toluenesulfonic Acid in Green Chemistry Research
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering alternatives to traditional volatile organic compounds. acs.orgnih.gov These systems are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline chloride (ChCl), with a hydrogen bond donor (HBD), like para-toluenesulfonic acid (pTSA). nih.govresearchgate.net The resulting mixture has a melting point significantly lower than that of its individual components. nih.gov
The DES formed from ChCl and pTSA has garnered considerable attention in green chemistry for several reasons:
Low Volatility and Non-flammability : Like many DESs, the ChCl-pTSA system exhibits low vapor pressure, reducing air pollution and operational hazards. nih.gov
Tunable Properties : The physical and chemical properties of the DES, such as viscosity and acidity, can be tailored by altering the molar ratio of the HBA to the HBD. acs.org
High Solvation Capacity : The ChCl-pTSA DES has shown a remarkable ability to dissolve various compounds, including metal oxides, which is particularly useful in hydrometallurgy and materials synthesis. researchgate.netacs.org
Potential Biodegradability : The components, particularly choline chloride, are derived from natural sources, suggesting that these solvents may be more biodegradable than traditional solvents. nih.govacs.org
These properties make the ChCl-pTSA system a valuable medium for various applications, including organic synthesis, catalysis, and extraction processes, aligning with the principles of green chemistry. researchgate.netscu.ac.irresearchgate.net
Research Scope and Focus on Mechanistic and Application-Oriented Studies
Research into the choline and para-toluenesulfonate system is broadly divided into mechanistic and application-oriented studies. Mechanistic investigations focus on understanding the fundamental interactions and behaviors within the system. This includes studying the hydrogen bonding network between choline chloride and para-toluenesulfonic acid that leads to the formation of the deep eutectic solvent. acs.org Spectroscopic techniques like FTIR are employed to elucidate these interactions. scu.ac.ir Furthermore, studies have delved into the thermal stability and degradation pathways of the ChCl-pTSA DES, revealing that under certain conditions, it can release hydrochloric acid (HCl) gas, which has implications for its classification as a truly "green" solvent. researchgate.net
Application-oriented research explores the practical uses of this system. A significant area of focus is its use as a solvent and catalyst for chemical reactions and material processing. For example, the ChCl-pTSA DES has been successfully used as a medium for the dissolution of metal oxides and for leaching metals like copper from sulfide ores. acs.orgscu.ac.irresearchgate.net These studies often involve optimizing parameters such as temperature, time, and the molar ratio of the DES components to achieve the highest efficiency for a specific process. The addition of a third component, such as malonic acid or ethylene (B1197577) glycol, has also been explored to create ternary DES systems with enhanced properties for specific applications like chalcopyrite dissolution. scu.ac.irresearchgate.net
Distinctions Between Choline para-Toluenesulfonate Salt and Deep Eutectic Solvent Systems
It is crucial to distinguish between the simple ionic salt, choline para-toluenesulfonate, and the deep eutectic solvent (DES) formed from choline chloride and para-toluenesulfonic acid.
Choline para-Toluenesulfonate Salt : This is a single chemical compound, an ionic salt formed through the acid-base reaction between choline hydroxide (a base) and para-toluenesulfonic acid. In this salt, the choline cation [(CH₃)₃NCH₂CH₂OH]⁺ is ionically bonded to the para-toluenesulfonate anion [CH₃C₆H₄SO₃]⁻. A study on the degradation of the ChCl-pTSA deep eutectic solvent found that the resulting solid product was choline tosylate (another name for choline para-toluenesulfonate), formed after the liberation of HCl gas. researchgate.net
Deep Eutectic Solvent (DES) : The DES is a mixture of two separate components: choline chloride (the hydrogen bond acceptor) and para-toluenesulfonic acid (the hydrogen bond donor). researchgate.net These components interact through hydrogen bonding, leading to a significant depression of the freezing point. nih.gov The properties of the DES are dependent on the molar ratio of its constituents. For example, the solubility of metal oxides in the pTSA-ChCl system varies significantly with changes in the molar ratio of the components. acs.org Unlike the single salt, the DES is a supramolecular system where the individual components retain their chemical identity but exhibit collective physical properties.
The table below summarizes the key distinctions:
| Feature | Choline para-Toluenesulfonate Salt | Choline Chloride:para-Toluenesulfonic Acid DES |
| Composition | A single ionic compound | A two-component mixture (HBA + HBD) |
| Bonding | Primarily ionic bonding between cation and anion | Primarily hydrogen bonding between components |
| Nature | A distinct chemical entity with a fixed stoichiometry | A system whose properties depend on the molar ratio of its components |
| Formation | Acid-base neutralization reaction | Mixing of HBA and HBD, often with gentle heating |
Properties
Molecular Formula |
C12H22NO4S+ |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1 |
InChI Key |
DVGVMQVOCJNXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)CCO |
Origin of Product |
United States |
Synthesis and Preparation Methodologies
Synthetic Routes for Choline (B1196258) para-Toluenesulfonate Salt
Choline para-toluenesulfonate, also known as choline tosylate, can be synthesized through various chemical pathways. scbt.com One notable method involves the degradation of a related deep eutectic solvent.
A primary route to forming choline para-toluenesulfonate salt is through the thermal degradation of the deep eutectic solvent made from choline chloride (ChCl) and para-toluenesulfonic acid (p-TSA). researchgate.netconsensus.app When the ChCl:p-TSA DES is heated, it can degrade, leading to the release of hydrochloric acid (HCl) gas and the formation of the solid choline tosylate salt. researchgate.netconsensus.app This process has been observed to occur at temperatures as low as 40°C, which is often the temperature used for the synthesis of the DES itself. researchgate.netconsensus.app The degradation ultimately causes the liquid DES to solidify, rendering it unusable as a solvent but yielding the choline para-toluenesulfonate salt as the solid product. researchgate.netconsensus.app
In organic synthesis, precursor molecules are essential building blocks. 2-Chloroethyl p-toluenesulfonate is a relevant precursor used as an alkylating agent. Its synthesis is well-documented and typically involves the reaction of p-toluenesulfonyl chloride with 2-chloroethanol (B45725). This reaction is carried out in the presence of a base, such as pyridine (B92270), and a solvent like dichloromethane (B109758) (DCM).
The general mechanism involves the base deprotonating the 2-chloroethanol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride, displacing the chloride ion and forming the final sulfonate ester product.
Table 1: Example Synthesis Protocol for 2-Chloroethyl p-toluenesulfonate
| Step | Reagent 1 | Reagent 2 | Base | Solvent | Conditions |
|---|---|---|---|---|---|
| Reaction | 2-chloroethanol | p-toluenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | The reaction mixture is cooled initially (e.g., 0°C or in an ice bath) before the addition of reagents, then stirred for an extended period (e.g., 1 to 15 hours) at room temperature. prepchem.com |
| Workup | Water, HCl (aq) | N/A | N/A | N/A | The mixture is washed with water and dilute acid to remove excess pyridine and other water-soluble impurities. prepchem.com |
| Purification | N/A | N/A | N/A | N/A | The solvent is removed under reduced pressure to yield the final product, often as a syrup. |
Preparation of Choline Chloride-Based para-Toluenesulfonic Acid Deep Eutectic Solvents (ChCl/p-TSA DESs)
Deep eutectic solvents (DESs) composed of choline chloride (ChCl) as the hydrogen bond acceptor (HBA) and para-toluenesulfonic acid (p-TSA) as the hydrogen bond donor (HBD) are prepared by mixing the two components under specific conditions.
The molar ratio of the hydrogen bond acceptor (ChCl) to the hydrogen bond donor (p-TSA) is a critical parameter in the formation and properties of the resulting DES. Researchers have investigated various molar ratios to optimize the solvent for different applications. For instance, a 1:1 molar ratio of ChCl to p-TSA has been successfully used to create a DES that acts as both a solvent and a catalyst for the dehydration of fructose (B13574) to 5-HMF, achieving a high yield of 90.7%. rsc.org Increasing the p-TSA ratio to 1:1.5 resulted in a decreased yield. rsc.org
Other studies have explored ratios such as 2:1 and 1:2 to understand their effect on properties like metal oxide solubility. acs.org The formation of a stable liquid DES at room temperature was achieved with a 1:1 molar ratio of p-toluenesulfonic acid monohydrate and choline chloride. acs.org Three-component DESs have also been synthesized by adding a third component (such as oxalic acid, ethylene (B1197577) glycol, or various sugars) to the ChCl:p-TSA mixture, typically in molar ratios of 1:1:1 or 2:1:1. scu.ac.ir
Table 2: Investigated Molar Ratios of ChCl:p-TSA and Key Findings
| Molar Ratio (ChCl:p-TSA) | Third Component | Application Studied | Key Finding | Citation |
|---|---|---|---|---|
| 1:1 | None | Fructose dehydration | Optimal ratio for achieving a 90.7% yield of 5-HMF. | rsc.org |
| 1:1.5 | None | Fructose dehydration | Resulted in a lower 5-HMF yield (58.4%) compared to the 1:1 ratio. | rsc.org |
| 2:1, 1:1, 1:2 | None | Metal oxide solubility | The effect of molar ratio on the solubility of metal oxides was explored. | acs.org |
| 1:1 | None | DES formation | Formed a stable liquid DES at room temperature. | acs.org |
Temperature and stirring are crucial for the successful synthesis of a homogeneous ChCl/p-TSA DES. The solid precursors are typically mixed and heated in an oil bath with continuous stirring. rsc.orgscu.ac.ir A common procedure involves heating the mixture to 80°C while stirring with a magnetic stirrer until a clear, homogeneous liquid is formed. rsc.orgscu.ac.ir In some preparations, the temperature is set to 70°C. scu.ac.ir
However, temperature also plays a role in the stability of the DES. Studies have shown that the ChCl:p-TSA DES can degrade and release HCl gas at temperatures as low as 40°C, with degradation becoming more pronounced at higher temperatures like 80°C or 100°C. researchgate.netconsensus.app This degradation leads to the solidification of the solvent over time. researchgate.net For instance, a mixture heated at 80°C was observed to change from a powder to a liquid within hours, but then solidified after 16-24 hours. researchgate.net
Table 3: Effect of Temperature on ChCl/p-TSA DES Formation and Stability
| Temperature | Stirring | Observation | Citation |
|---|---|---|---|
| 70°C - 80°C | Continuous magnetic stirring | Formation of a transparent, homogeneous liquid DES. | scu.ac.ir |
| 80°C | 300 rpm magnetic stirring | Successful preparation of a colorless, thick, homogenous liquid after about 30 minutes. | rsc.org |
| 40°C - 100°C | N/A (Isothermal TGA) | Release of HCl gas confirmed, indicating thermal degradation of the DES. | researchgate.netconsensus.app |
Water content can significantly influence the synthesis and stability of ChCl/p-TSA based DESs. To minimize unwanted moisture, a common practice is to dry the starting materials, particularly the highly hygroscopic choline chloride, in an oven (e.g., at 70°C for 3 hours) before synthesis. scu.ac.ir The presence of water can be a factor in the degradation pathway of the ChCl-pTSA DES, which involves the loss of moisture through dehydration. researchgate.net
Conversely, the controlled addition of water can be beneficial in certain cases. For example, the synthesis of three-component DESs containing sugars (like sucrose, fructose, or glucose) at 80°C was initially unsuccessful due to decomposition. scu.ac.ir However, by lowering the temperature to 50°C and adding a small amount of water (0.1 mL), a homogeneous liquid was successfully formed. scu.ac.irresearchgate.net This indicates that water can modify the physical and chemical properties of the DES, such as viscosity, and facilitate its formation under milder conditions. scu.ac.irresearchgate.net However, it has also been noted that while water aids in the synthesis of these sugar-based DESs, it can significantly reduce their effectiveness in applications like the dissolution of chalcopyrite. researchgate.net In general, high concentrations of water (e.g., above 50 wt%) can disrupt the supramolecular structure of a DES, causing it to behave more like a simple aqueous solution of its components. acs.org
Investigation of DES Preparation Methods
Deep eutectic solvents (DESs) are a class of ionic liquids typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). In the context of choline; para-toluene sulfonate, choline chloride often serves as the HBA and p-toluenesulfonic acid (pTSA) as the HBD. The resulting DES, ChCl:pTSA, is explored for various applications, including as a medium for solvometallurgical processes. researchgate.net The preparation of DESs is not standardized, and the chosen method can significantly impact the properties and purity of the final product. researchgate.net
Several methods are commonly employed for the preparation of choline-based DESs:
Heating-Stirring: This is the most prevalent method for preparing DESs. researchgate.netmdpi.com It involves mixing the HBA and HBD, followed by heating (often to around 80°C) with continuous stirring until a clear, homogeneous liquid is formed. mdpi.comresearchgate.netmdpi.comnih.gov This method is particularly suitable for components that are liquid at the mixing temperature. researchgate.net For the ChCl:pTSA system, a mixture of choline chloride and p-toluenesulfonic acid is heated, typically around 70-80°C, to facilitate the formation of the DES. scu.ac.ir However, studies have shown that heating the ChCl:pTSA mixture can lead to degradation, with the release of toxic hydrochloric acid (HCl) gas at temperatures as low as 40°C. researchgate.net This degradation can cause the liquid to solidify, rendering it unusable as a solvent. researchgate.net
Freeze-Drying: This technique is a viable alternative, especially for thermally unstable components. researchgate.net In this process, the components are first dissolved in a suitable solvent (like water), and the resulting solution is then freeze-dried to remove the solvent, leaving behind the DES. This method avoids the potential for thermal degradation that can occur with the heating-stirring method.
Grinding: Grinding the solid HBA and HBD together at room temperature can also lead to the formation of a DES. This method is solvent-free and avoids heating, which can be advantageous for heat-sensitive compounds. The mechanical energy from grinding facilitates the interaction between the components, leading to the formation of the eutectic mixture.
Evaporation: This method involves dissolving the HBA and HBD in a volatile solvent, followed by the removal of the solvent by evaporation, often under reduced pressure using a rotary evaporator. researchgate.net This technique is particularly useful when dealing with components that are not liquid at convenient temperatures or when a solvent is needed to ensure intimate mixing.
Controlled Synthesis of Specific para-Toluenesulfonate Derivatives
The synthesis of para-toluenesulfonate (tosylate) esters, such as methyl p-toluenesulfonate and ethyl p-toluenesulfonate, is fundamental in organic chemistry, as these compounds are powerful alkylating agents.
Methyl p-Toluenesulfonate:
Methyl p-toluenesulfonate is commonly synthesized through the esterification of p-toluenesulfonic acid or its more reactive derivative, p-toluenesulfonyl chloride, with methanol (B129727).
One common laboratory preparation involves the reaction of p-toluenesulfonyl chloride with methanol in the presence of a base, such as sodium hydroxide. lookchem.comchemicalbook.com The reaction is typically carried out at a controlled temperature, often below 25°C, to manage the exothermic nature of the reaction. lookchem.comchemicalbook.com The pH is monitored and maintained to ensure the reaction proceeds to completion. lookchem.comchemicalbook.com After the reaction, the product is isolated by separating the layers, extracting with an organic solvent like benzene, washing with water and a potassium carbonate solution, and finally purifying by distillation under reduced pressure. lookchem.comchemicalbook.com
Another approach involves the direct esterification of p-toluenesulfonic acid with methanol, often using concentrated sulfuric acid as a catalyst. google.com The mixture is heated to reflux, and after the reaction, the product is purified, which can be challenging due to the need for reduced pressure distillation to separate it from byproducts. google.com
Ethyl p-Toluenesulfonate:
The synthesis of ethyl p-toluenesulfonate follows similar principles. A widely used method involves the reaction of p-toluenesulfonyl chloride with ethanol (B145695). nuomengchemical.com This reaction is often carried out in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct. nuomengchemical.comchemicalbook.comprepchem.com The reaction conditions, including temperature and reactant ratios, are crucial for achieving a high yield and purity. nuomengchemical.com For example, the reaction can be conducted in pyridine at a low temperature (e.g., -10°C to 0°C) by adding ethanol to a solution of p-toluenesulfonyl chloride. chemicalbook.comprepchem.com The product is then isolated by adding water, extracting with a solvent like dichloromethane, washing the organic layer with acid and bicarbonate solutions, and finally evaporating the solvent. chemicalbook.com Yields for this method can be quite high, around 90%. chemicalbook.com
The following table summarizes typical reaction parameters for the synthesis of these tosylate esters:
| Product | Reactants | Base/Catalyst | Solvent | Temperature | Yield |
| Methyl p-Toluenesulfonate | p-Toluenesulfonyl chloride, Methanol | Sodium Hydroxide | (Methanol acts as solvent) | < 25°C | - |
| Ethyl p-Toluenesulfonate | p-Toluenesulfonyl chloride, Ethanol | Pyridine | Pyridine | 0°C | 90% |
Scalability and Reproducibility in Laboratory-Scale Synthesis for Research Applications
The scalability and reproducibility of the synthesis of choline salts and related ionic liquids are critical considerations for their practical application in research.
For choline salts, the synthesis can be complex due to impurities often present in choline sources. google.com The development of scalable processes that can utilize impure, cost-effective choline sources is an area of active research. google.com One patented approach involves a multi-step extraction process using a hydrophobic organic solvent, an excess of a free acid, and an alcohol to purify the choline salt from an aqueous solution. google.com
In the context of deep eutectic solvents, including those based on choline and p-toluenesulfonic acid, reproducibility can be a significant challenge. The properties of ionic liquids can be highly sensitive to impurities, particularly water. chemrxiv.org Discrepancies in reported data for the same ionic liquid can often be attributed to variations in purity, which can be influenced by the supplier, the specific batch, and the purification methods employed. chemrxiv.org For instance, even small amounts of residual water can affect electrochemical measurements conducted in these solvents. chemrxiv.org
To ensure reproducibility in laboratory-scale synthesis for research, meticulous control over reaction conditions, purification of starting materials, and consistent product work-up are essential. For DESs, this includes drying the components before mixing and handling them in a controlled atmosphere to minimize water absorption. acs.org For the synthesis of tosylate esters, precise control of temperature, stoichiometry, and reaction time is crucial for obtaining consistent yields and purity. nuomengchemical.com
Recent research has also focused on the scalability of electrosynthesis processes in DESs. For example, the electrolysis of Cu₂Se in a choline chloride-urea DES was successfully scaled up by increasing the electrolyte volume and electrolysis time, demonstrating the potential for larger-scale applications. acs.org The recyclability of the DES was also assessed, which is a key factor for sustainable and cost-effective processes. acs.org
Advanced Characterization and Analytical Techniques
Spectroscopic Analysis for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for elucidating the molecular structure of Choline (B1196258); para-toluene sulfonate and studying the interactions between the choline cation and the para-toluene sulfonate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Compound Structure and Degradation Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of Choline; para-toluene sulfonate. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise mapping of the chemical environment of each atom within the choline and para-toluene sulfonate ions.
In ¹H-NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the protons in the molecule. For the choline cation, characteristic signals are observed for the trimethylammonium protons, which typically appear as a singlet, and the two methylene groups of the ethanol (B145695) moiety, which exhibit distinct multiplets. The para-toluene sulfonate anion displays characteristic signals for the methyl protons as a singlet and the aromatic protons on the benzene ring, which typically show a distinct AA'BB' splitting pattern.
¹³C-NMR spectroscopy provides information on the carbon skeleton of the compound. Each unique carbon atom in the choline and para-toluene sulfonate ions gives a distinct signal, allowing for confirmation of the carbon framework of both the cation and the anion.
NMR spectroscopy is also a valuable technique for studying the degradation pathways of this compound. Research on deep eutectic solvents formed between choline chloride and para-toluenesulfonic acid has shown that under certain conditions, the degradation product is choline tosylate. ¹H-NMR has been utilized to confirm the structure of this solid degradation product nih.gov. By monitoring changes in the NMR spectra over time or under stress conditions, the formation of degradation products can be identified and quantified.
Table 1: Representative ¹H-NMR Chemical Shifts for Choline Cation and p-Toluenesulfonate Anion
| Ion | Functional Group | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Choline | -N(CH₃)₃ | ~3.20 | Singlet |
| Choline | -N-CH₂- | ~3.51 | Multiplet |
| Choline | -CH₂-OH | ~4.05 | Multiplet |
| p-Toluenesulfonate | Ar-CH₃ | ~2.35 | Singlet |
| p-Toluenesulfonate | Ar-H (ortho to SO₃⁻) | ~7.45 | Doublet |
| p-Toluenesulfonate | Ar-H (meta to SO₃⁻) | ~7.10 | Doublet |
Table 2: Representative ¹³C-NMR Chemical Shifts for Choline Cation and p-Toluenesulfonate Anion
| Ion | Carbon Atom | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Choline | -N(CH₃)₃ | ~56.6 |
| Choline | -N-CH₂- | ~70.1 |
| Choline | -CH₂-OH | ~58.3 |
| p-Toluenesulfonate | Ar-CH₃ | ~21.0 |
| p-Toluenesulfonate | Ar-C (ipso to CH₃) | ~144.0 |
| p-Toluenesulfonate | Ar-C (ortho to CH₃) | ~129.0 |
| p-Toluenesulfonate | Ar-C (meta to CH₃) | ~126.0 |
| p-Toluenesulfonate | Ar-C (ipso to SO₃⁻) | ~141.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Hydrogen Bonding and Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound and for analyzing the hydrogen bonding interactions between the choline cation and the para-toluene sulfonate anion. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The FT-IR spectrum of this compound is expected to show a combination of the characteristic bands for both the choline and the para-toluene sulfonate ions. For the choline cation, prominent bands include the O-H stretching vibration of the hydroxyl group, C-H stretching vibrations of the methyl and methylene groups, and C-N stretching vibrations. For the para-toluene sulfonate anion, characteristic bands arise from the S=O stretching vibrations of the sulfonate group, as well as C=C stretching and C-H bending vibrations of the aromatic ring.
A crucial aspect of the FT-IR analysis of this salt is the investigation of hydrogen bonding. The hydroxyl group of the choline cation can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group on the para-toluene sulfonate anion can act as hydrogen bond acceptors. This interaction can lead to a broadening and a shift to lower frequency of the O-H stretching band in the FT-IR spectrum, providing evidence for the presence and strength of hydrogen bonding in the solid state. Quantum chemical studies have been used to analyze the vibrational frequencies of the p-toluenesulfonate anion, which aids in the interpretation of the experimental spectra hmdb.ca.
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | Choline -OH | 3500 - 3200 (broad) |
| C-H Stretch (Aliphatic) | Choline -CH₂, -CH₃ | 3000 - 2850 |
| C-H Stretch (Aromatic) | Tosylate Ar-H | 3100 - 3000 |
| S=O Asymmetric Stretch | Tosylate -SO₃⁻ | ~1200 |
| S=O Symmetric Stretch | Tosylate -SO₃⁻ | ~1035 |
| C-O Stretch | Choline -CH₂-OH | ~1080 |
| C-N Stretch | Choline -N(CH₃)₃ | ~950 |
Mass Spectrometry (MS) and Coupled Techniques (LC/MS, CE/MS, GC-MS) for Identification and Quantification in Research Samples
Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound. When coupled with separation techniques like liquid chromatography (LC), capillary electrophoresis (CE), or gas chromatography (GC), it becomes a powerful tool for the identification and quantification of this compound in complex research samples.
In electrospray ionization mass spectrometry (ESI-MS), this compound would be expected to show ions corresponding to the choline cation and the para-toluene sulfonate anion. The choline cation would appear in the positive ion mode at a mass-to-charge ratio (m/z) of approximately 104.1. Tandem mass spectrometry (MS/MS) of the choline cation typically yields characteristic fragment ions that can be used for structural confirmation.
LC/MS is particularly well-suited for the analysis of ionic and non-volatile compounds like this compound. The liquid chromatograph separates the compound from other components in a sample mixture before it is introduced into the mass spectrometer for detection. This allows for both qualitative identification and quantitative measurement of the compound in various research matrices. Several LC/MS methods have been developed for the sensitive quantification of choline and its metabolites in biological samples tru.ca.
Chromatographic Methods for Purity Assessment and Impurity Profiling in Research Contexts
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any potential impurities that may be present from the synthesis or degradation processes.
High Performance Liquid Chromatography (HPLC) with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the purity assessment of compounds that contain a UV-absorbing chromophore. The para-toluene sulfonate anion has a benzene ring, which absorbs UV light, making HPLC-UV a suitable technique for its detection and quantification.
In a typical HPLC-UV analysis of this compound, a reversed-phase column is often employed. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), is optimized to achieve good separation of the main compound from any impurities. The UV detector is set to a wavelength where the para-toluene sulfonate anion has maximum absorbance. The retention time of the main peak is used for identification, and the peak area is proportional to the concentration, allowing for quantitative purity determination. Methods for the analysis of choline salicylate have utilized a Nucleosil C18 column with a mobile phase of methanol, water, and acetic acid, and UV detection at 230 nm or 270 nm shimadzu.com. While choline itself lacks a strong chromophore, indirect UV detection methods have been developed for its analysis nih.gov.
Table 4: Illustrative HPLC-UV Method Parameters for Analysis of Aromatic Sulfonates
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with an additive (e.g., acid or buffer) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| UV Detection Wavelength | ~220 - 270 nm (for the tosylate anion) |
Gas Chromatography (GC) for Volatile Components and Trace Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is a non-volatile salt and not directly amenable to GC analysis, GC is a valuable tool for the analysis of volatile impurities that may be present in the sample. These can include residual solvents from the synthesis process or volatile degradation products.
For the analysis of residual solvents, headspace GC (HS-GC) is often the method of choice. In this technique, the sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC. This prevents the non-volatile salt from contaminating the GC system. The separated volatile components are typically detected by a flame ionization detector (FID) or a mass spectrometer (MS) for identification.
For the analysis of the quaternary ammonium (B1175870) salt itself, pyrolysis-GC-MS can be employed. This technique involves the thermal degradation of the non-volatile compound in the GC inlet to produce smaller, volatile fragments that can be separated and identified by the GC-MS system. This can provide structural information about the original molecule. The analysis of quaternary ammonium salts by GC often involves their thermal decomposition in the injector to form volatile tertiary amines bmrb.io.
Thermal Analysis for Research Material Stability
Thermal analysis encompasses a range of techniques that measure the physical and chemical properties of a substance as a function of temperature. For choline p-toluenesulfonate and its related systems, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for evaluating its thermal stability and phase behavior.
Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting points (Tm) and glass transitions (Tg). In the study of deep eutectic solvents based on p-toluenesulfonic acid (ptsa) and choline chloride (ChCl), DSC analysis reveals important information about their operational temperature window.
For several ptsa-based DESs, DSC measurements have been conducted to determine their phase behavior. For instance, in one study, samples were cooled from 35 °C to -80 °C and then heated to 35 °C. kuleuven.be No distinct melting points were observed for the DESs studied, which is a common characteristic of ionic liquids and DESs. kuleuven.be However, glass transitions were identified for some mixtures. The glass transition of the DES ptsa:ChCl (1:1) was noted to be expected at temperatures below -80 °C. kuleuven.be Another investigation also did not observe a melting point peak for a similar DES, but did identify a glass transition temperature. mdpi.com
Table 1: Glass Transition Temperatures of p-Toluenesulfonic Acid-Based Deep Eutectic Solvents
| Molar Ratio (ptsa:HBA) | Hydrogen Bond Acceptor (HBA) | Glass Transition Temperature (Tg) |
|---|---|---|
| 1:1 | Tetrabutylammonium chloride (tbaCl) | -53.1 °C kuleuven.be |
| 1:1 | Tetrabutylphosphonium chloride (tbpCl) | -60.2 °C kuleuven.be |
| 2:1 | Choline chloride (ChCl) | -40.5 °C kuleuven.be |
| 1:1 | Tetrabutylphosphonium bromide (TBPBr) | 235 K (-38.15 °C) mdpi.com |
HBA: Hydrogen Bond Acceptor
Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of materials by measuring mass loss as a function of temperature in a controlled atmosphere. researchgate.net Studies on the deep eutectic solvent formed between choline chloride (ChCl) and para-toluenesulfonic acid (pTSA) show that this system is not thermally stable. researchgate.netconsensus.app
Dynamic TGA coupled with mass spectrometry (TGA-QMS) has confirmed that the degradation of the ChCl:pTSA DES involves the loss of moisture and the release of hydrochloric acid (HCl) gas, even at temperatures as low as 40 °C. researchgate.netconsensus.app This degradation leads to the solidification of the solvent, with the resulting solid product identified as choline tosylate. researchgate.netconsensus.app The thermal decomposition of DESs is often a multi-step process, where the less thermally stable component, the hydrogen bond donor (HBD), degrades first, followed by the hydrogen bond acceptor (HBA). mdpi.com The thermal stability of choline chloride itself shows decomposition starting around 250 °C. mdpi.com
It is important to note that onset decomposition temperatures determined by dynamic TGA can overestimate the long-term thermal stability of DESs. researchgate.netucm.es Isothermal TGA experiments often reveal significant mass loss at temperatures much lower than the dynamic onset temperature. researchgate.netucm.es For example, isothermal TGA of the ChCl:pTSA DES showed mass loss at temperatures of 40, 60, 80, and 100 °C over a 24-hour period. researchgate.net
Table 2: TGA Decomposition Data for p-Toluenesulfonic Acid-Based DES
| System | Molar Ratio | Onset Decomposition Temp. (Tonset) | Key Observations |
|---|---|---|---|
| ptsa:ChCl | 1:1 | 185.3 °C kuleuven.be | Two-step decomposition process observed. kuleuven.be |
| ptsa:tbaCl | 1:1 | 215.1 °C kuleuven.be | |
| ptsa:tbpCl | 1:1 | 235.1 °C kuleuven.be |
Electrochemical Characterization for System Behavior
Electrochemical techniques are vital for understanding the redox behavior, conductivity, and potential applications of choline-based systems, particularly in fields like electrodeposition and sensor development.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the electrochemical behavior of species in solution. mdpi.com It provides information on redox potentials, reaction reversibility, and diffusion coefficients of electroactive species. mdpi.com
In the context of choline chloride-based deep eutectic solvents, CV is frequently used to study the electrodeposition and stripping of metals. mdpi.comresearchgate.net For instance, studies on Sn(II) in a choline chloride-urea DES used CV to determine that the electrodeposition is a quasi-reversible, single-step, two-electron transfer process controlled by diffusion. mdpi.com By analyzing the relationship between the peak current density and the square root of the scan rate, the diffusion coefficient of the metal ion can be calculated. mdpi.com
While specific CV studies focusing solely on choline p-toluenesulfonate as the electrolyte are not widely reported, the electrochemical behavior of the choline cation and the tosylate anion can be inferred from studies on related systems. The electrochemical window of a DES is a critical parameter, and for choline chloride-based systems, the reduction of the choline cation often defines the cathodic limit. mdpi.comrsc.org The electrochemical stability and response of any system involving choline p-toluenesulfonate would be similarly investigated using CV to establish its operating potential window and study the kinetics of electron transfer processes at an electrode surface. nih.govrsc.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Salts and Degradation Products
X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure of solid materials. It provides information on atomic arrangement, phase identification, and lattice parameters.
More broadly, XRD studies have been conducted on choline chloride itself, revealing a highly disordered face-centered cubic structure for its stable β-form. osti.gov Joint X-ray diffraction and molecular dynamics studies on DESs, such as that between choline chloride and oxalic acid, have provided deep insights into the structural features and hydrogen bonding networks that define these solvents. rsc.org A similar approach could be applied to crystalline choline p-toluenesulfonate to elucidate its solid-state structure and intermolecular interactions.
Advanced Microscopy and Surface Characterization Techniques (e.g., TEM, XPS, VSM)
Advanced characterization techniques provide nanoscale information about the morphology, elemental composition, and magnetic properties of materials. While specific studies applying Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), and Vibrating Sample Magnetometry (VSM) to choline p-toluenesulfonate are not prominent in the literature, their potential applications are significant.
Transmission Electron Microscopy (TEM): TEM would be utilized if choline p-toluenesulfonate were used to synthesize or act as a template for nanomaterials. It could provide high-resolution images of nanoparticles, revealing their size, shape, and dispersion within a matrix.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. It could be used to study the surface of materials treated with a choline p-toluenesulfonate solution or to analyze thin films of the salt itself, providing insight into surface degradation or interaction with substrates.
Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic properties of a material. This technique would be relevant if choline p-toluenesulfonate were incorporated into a magnetic material or used in the synthesis of magnetic nanoparticles, allowing for the characterization of properties like magnetic saturation and coercivity.
Mechanistic Investigations and Reaction Pathways
Role of Choline (B1196258) Chloride-p-Toluenesulfonic Acid DESs as Acid Catalysts in Organic Transformations
The acidic nature of the ChCl/p-TSA deep eutectic solvent, conferred by the Brønsted acidity of p-toluenesulfonic acid, allows it to act as an effective catalyst in a range of acid-catalyzed organic reactions. researchgate.netnih.gov This dual functionality as both a solvent and a catalyst simplifies reaction setups and often leads to enhanced efficiency. researchgate.net
Catalytic Mechanisms in Dehydration Reactions (e.g., Fructose (B13574) to 5-Hydroxymethylfurfural)
The conversion of fructose into the valuable platform chemical 5-hydroxymethylfurfural (B1680220) (5-HMF) is a key acid-catalyzed dehydration reaction. The ChCl/p-TSA DES has proven to be a highly effective catalyst for this transformation, playing a dual role as both a hydrogen bond donor (HBD) and a catalyst, thereby eliminating the need for an external acid. researchgate.net
In this system, the acidic environment is crucial for the reaction to proceed. etn-socrates.eu The mechanism involves the protonation of the fructose molecule, facilitating the elimination of three water molecules to form 5-HMF. The DES not only provides the necessary protons but also creates a unique solvation environment around the fructose molecule. This environment, characterized by a specific hydrogen-bonding network, is believed to stabilize the intermediates and transition states involved in the dehydration process. etn-socrates.eu The strong acidity of the DES can, however, also lead to non-selective reactions if not controlled, resulting in the formation of by-products. etn-socrates.eu
Optimal conditions for this reaction have been identified, with a 1:1 molar ratio of ChCl to p-TSA at 80°C achieving a 90.7% yield of 5-HMF within one hour. researchgate.net This highlights the efficiency of the ChCl/p-TSA DES as a catalyst for the dehydration of carbohydrates.
Mechanistic Studies of Esterification Reactions
The ChCl/p-TSA DES also serves as an efficient catalyst for esterification reactions, such as the production of biodiesel via transesterification. nih.govresearchgate.net In these reactions, the DES acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the carboxylic acid or ester, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
For instance, in the transesterification of soybean oil with methanol (B129727) to produce fatty acid methyl esters (biodiesel), a DES composed of p-TSA and ChCl (in a 1:3 molar ratio) has been shown to be a highly effective catalyst. nih.gov The reaction proceeds under optimized conditions of 8% catalyst loading, an 8:1 molar ratio of methanol to oil, a temperature of 110°C, and a reaction time of 2 hours, achieving a yield of 98.66%. nih.gov A key advantage of this system is that the DES can act as a heterogeneous catalyst, simplifying its separation and recycling. nih.gov
It is important to note that in DES systems composed of choline chloride and carboxylic acids, esterification between the hydroxyl group of choline and the carboxylic acid can occur as a degradation pathway, especially at elevated temperatures. etn-socrates.euacs.org This underscores the importance of understanding the reaction conditions to favor the desired esterification reaction over solvent degradation.
Investigations of Multi-Component Reactions (e.g., Biginelli Reaction, Aza-Michael Reaction)
The ChCl/p-TSA DES has demonstrated significant catalytic activity in multi-component reactions, which are highly valued for their efficiency in building molecular complexity in a single step.
Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. The acidity of the DES is a key factor in its catalytic activity for this reaction. researchgate.net The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an iminium intermediate. nih.gov This electrophilic intermediate then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. nih.gov The DES not only provides the necessary acidic environment but also acts as a solvent that can be recycled. nih.gov
Reaction Pathways in Biomass Conversion (e.g., Lignocellulosic Materials)
The conversion of lignocellulosic biomass into valuable chemicals and biofuels is a cornerstone of the bio-based economy. ChCl/p-TSA DES has shown great promise in the pretreatment and degradation of lignin (B12514952), a complex aromatic polymer found in biomass.
The acidic nature of the ChCl/p-TSA DES is effective in breaking down the complex structure of lignin. The mechanism involves the cleavage of ether bonds within the lignin polymer, leading to its depolymerization and a reduction in its average molecular weight. For example, treatment of alkaline lignin with this DES resulted in a significant decrease in molecular weight from 17,680 g/mol to 2,792 g/mol . The degradation products are primarily phenols, ketones, and a small amount of aldehydes.
Insights into Deep Eutectic Solvent Formation and Interactions
The unique properties of the ChCl/p-TSA DES are a direct result of the specific molecular interactions between its constituent components. Understanding these interactions is crucial for designing and optimizing DESs for specific applications.
Hydrogen Bonding Networks and Ionic Interactions in ChCl/p-TSA Systems
The formation of a deep eutectic solvent is driven by the establishment of a complex network of hydrogen bonds and ionic interactions between the hydrogen bond acceptor (HBA), in this case, the chloride ion from choline chloride, and the hydrogen bond donor (HBD), p-toluenesulfonic acid.
Infrared (IR) spectroscopy and other analytical techniques have been used to elucidate these interactions. The primary interaction is the hydrogen bond between the acidic proton of the sulfonic acid group in p-TSA and the chloride anion. Additionally, the hydroxyl group of the choline cation can also participate in hydrogen bonding with the chloride anion. These interactions disrupt the crystal lattices of the individual components, leading to a significant depression of the freezing point and the formation of a liquid eutectic mixture at room temperature. nih.gov
The strength and nature of these hydrogen bonds are influenced by the molar ratio of the HBA to the HBD. These interactions create a supramolecular structure that defines the physicochemical properties of the DES, such as its viscosity, polarity, and catalytic activity. The presence of water can also influence this hydrogen-bonding network, which in some cases can be beneficial for catalytic processes. acs.org
Interactive Data Table: Optimized Reaction Conditions for Transformations Catalyzed by ChCl/p-TSA DES
| Reaction | Substrates | Molar Ratio (ChCl:p-TSA) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Fructose Dehydration | Fructose | 1:1 | 80 | 1 hour | 90.7 | researchgate.net |
| Biodiesel Production | Soybean Oil, Methanol | 1:3 (p-TSA:ChCl) | 110 | 2 hours | 98.66 | nih.gov |
| Aza-Michael Addition | Arylamines, Maleimide | 1:1 | Mild | - | Good | acs.org |
| Lignin Degradation | Alkaline Lignin | - | Mild | - | Significant MW reduction |
Degradation Mechanisms of Choline Chloride-p-Toluenesulfonic Acid DESs
The degradation of ChCl:p-TSA DES proceeds through the liberation of hydrogen chloride (HCl) gas and the subsequent formation of the choline tosylate salt. nih.gov This reaction is thought to be initiated by the protonation of the chloride ion from choline chloride by the strongly acidic p-toluenesulfonic acid, leading to the formation of HCl. The remaining choline cation then combines with the tosylate anion.
This degradation has been observed to occur at temperatures as low as 40°C, which is often within the range of temperatures used for the synthesis of the DES itself. nih.gov The release of toxic HCl gas is a significant concern, and the formation of solid choline tosylate salt leads to the solidification of the DES, rendering it unusable as a liquid solvent. nih.gov
The proposed degradation pathway can be summarized as follows:
(CH₃)₃N⁺CH₂CH₂OH·Cl⁻ (Choline chloride) + CH₃C₆H₄SO₃H (p-Toluenesulfonic acid) → (CH₃)₃N⁺CH₂CH₂OH·⁻O₃SC₆H₄CH₃ (Choline tosylate) + HCl (gas)
Spectroscopic analysis, such as ¹H NMR, has confirmed the formation of choline tosylate as the solid degradation product, with no other significant degradation products being detected. nih.gov
The primary factor influencing the stability of ChCl:p-TSA DES is temperature . As the degradation reaction is thermally driven, higher temperatures accelerate the liberation of HCl and the formation of choline tosylate, leading to a faster loss of the DES's liquid state and catalytic activity. nih.gov
The presence of water can also play a role. While some studies have shown that the addition of small amounts of water can modify the physical and chemical properties of DESs, such as viscosity, it can also potentially weaken the hydrogen bonding network between the choline chloride and p-toluenesulfonic acid, which might affect stability. nih.gov
The molar ratio of the components is also expected to influence stability. A study on a 2:1 molar ratio of ChCl:p-TSA showed solidification after being heated, indicating degradation. nih.gov While systematic studies on the effect of molar ratio on degradation are limited, it is plausible that ratios with a higher concentration of the acidic p-TSA could lead to faster degradation due to the increased availability of protons to drive the HCl liberation.
The recyclability of ChCl:p-TSA DES is directly linked to its stability. In applications where the DES can be recovered and reused, its degradation poses a significant challenge. For instance, in the degradation of alkaline lignin, acidic DESs like ChCl:p-TSA were found to be effective, but their recovery and reuse would be hampered by the thermal degradation that occurs during the process. The recovery of some acidic DESs has been reported to be above 80% after the first cycle, but long-term stability under repeated use at elevated temperatures remains a concern.
Mechanisms of Interaction with Adsorbent Materials
The interaction of choline; para-toluene sulfonate and its components with adsorbent materials is relevant for applications such as product separation, purification of the DES, or its use in supported catalyst systems. While specific studies on the adsorption of choline tosylate are scarce, the mechanisms can be inferred from the behavior of similar ionic liquids and their constituent ions on common adsorbents like activated carbon and silica (B1680970).
The adsorption of ionic species from a solution onto a solid adsorbent can generally be described by physical adsorption (physisorption) or chemical adsorption (chemisorption).
Physical adsorption is driven by relatively weak intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds. This process is typically reversible, and the adsorbed molecules are not held at specific sites on the surface. For choline tosylate, physisorption would likely be the predominant mechanism on non-polar surfaces like activated carbon, driven by dispersion forces and potential π-π interactions.
Chemical adsorption involves the formation of a chemical bond between the adsorbate and the adsorbent surface, resulting in a much stronger and often irreversible interaction. This type of adsorption is highly specific to the chemical nature of both the adsorbate and the adsorbent surface. For choline tosylate, chemisorption could occur on surfaces with specific functional groups that can react with the choline cation or the tosylate anion.
Adsorption isotherms, such as the Langmuir and Freundlich models, are often used to describe the equilibrium of adsorption. The Langmuir model assumes a monolayer of adsorbate on a homogeneous surface with a finite number of identical sites. The Freundlich model is an empirical equation that describes adsorption on a heterogeneous surface. For the adsorption of a related choline chloride-based DES on silica gel, the Dual site Langmuir isotherm model was found to fit the data well, suggesting the presence of two distinct types of adsorption sites. spast.orgresearchgate.net
The specific intermolecular forces that are likely to govern the adsorption of choline tosylate on different adsorbent materials include hydrogen bonding and π-π stacking.
Hydrogen Bonding: The choline cation contains a hydroxyl (-OH) group, and the tosylate anion contains sulfonate (-SO₃⁻) groups, both of which can participate in hydrogen bonding. On a polar adsorbent surface like silica gel , which has surface silanol (B1196071) (Si-OH) groups, hydrogen bonds can form between the hydroxyl group of choline and the oxygen atoms of the silanol groups, or between the sulfonate group of the tosylate and the hydrogen atoms of the silanol groups. The formation of hydrogen-bonded organic frameworks (HOFs) involving aromatic sulfonates highlights the importance of this interaction. nih.gov
π-π Stacking Interactions: The tosylate anion contains an aromatic toluene (B28343) ring, which can engage in π-π stacking interactions with graphitic surfaces, such as those found in activated carbon . mdpi.com These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of the aromatic rings. The adsorption of other aromatic compounds on activated carbon has been shown to be influenced by such interactions. researchgate.net The strength of these interactions can be influenced by the presence of substituents on the aromatic ring and the planarity of the molecule. The adsorption of ionic liquids with aromatic cations on activated carbon is often enhanced by these π-π stacking interactions. rsc.org
Catalysis in Organic Synthesis Research
This compound, particularly in the form of a DES with choline chloride, has demonstrated considerable potential as both a solvent and a catalyst in organic synthesis. doaj.org These DESs offer a dual functionality that can enhance reaction rates and yields under mild conditions. rsc.orgnih.gov
This compound-based DESs have been effectively utilized in the synthesis of various heterocyclic compounds. For instance, they have been employed as a catalyst and solvent for the aza-Michael addition of arylamines to maleimide, producing aminopyrrolidine-2,5-dione derivatives in good to excellent yields (27-99.5%) under mild reaction conditions. nih.gov This method avoids the need for metal catalysts, bases, or organic ligands, highlighting its green chemistry credentials.
In the realm of multicomponent reactions (MCRs), which are efficient for creating complex molecules, p-toluenesulfonic acid (a component of the DES) has been used to promote the Biginelli reaction of β-ketophosphonates to synthesize 5-phosphonato-3,4-dihydropyrimidin-2-ones. beilstein-journals.org While not directly using the pre-formed choline salt, this demonstrates the catalytic utility of the tosylate moiety in heterocyclic synthesis. The broader field of MCRs is a significant area for the synthesis of heterocycles, and the properties of DESs make them attractive media for such reactions. windows.netmdpi.commdpi.com Furthermore, a DES composed of choline chloride and p-toluenesulfonic acid (ChCl:pTSA) has been shown to catalyze the synthesis of chromenes, achieving a 93% yield at 45–50 °C. nih.gov
The application of this compound-based DESs aligns with the principles of green chemistry by offering a recyclable and non-toxic reaction medium. kennesaw.edu These solvents have been shown to be highly stable and can be reused multiple times without a significant decrease in efficiency. researchgate.net For example, in the aza-Michael addition reactions, the DES could be recycled and reused up to five times.
The dual role of the choline chloride/p-toluenesulfonic acid DES as both a solvent and a catalyst eliminates the need for an external acid, simplifying the reaction setup and workup. rsc.orgrsc.org This has been demonstrated in the dehydration of fructose to 5-hydroxymethylfurfural (5-HMF), where the DES itself provides the necessary acidity for the reaction to proceed efficiently. rsc.orgrsc.org The acidic nature of these DESs also makes them suitable for other acid-catalyzed reactions, such as esterification. mdpi.com
Biomass Processing and Valorization Research
This compound-based DESs are proving to be effective media for the processing and valorization of lignocellulosic biomass, a key strategy in the development of biorefineries. mdpi.comusda.govresearchgate.net These solvents can selectively fractionate biomass into its main components (cellulose, hemicellulose, and lignin), allowing for their subsequent conversion into valuable chemicals and biofuels. mdpi.com
A significant area of research is the conversion of carbohydrates, derived from the hemicellulose and cellulose (B213188) fractions of biomass, into furanic derivatives like furfural and 5-hydroxymethylfurfural (HMF). mdpi.comucr.eduuliege.be this compound-based DESs have shown high efficiency in these dehydration reactions. rsc.orgresearchgate.net
For the conversion of fructose to HMF, a DES composed of choline chloride and p-toluenesulfonic acid (ChCl:p-TSA) achieved a high yield of 90.7% at 80°C in just one hour. rsc.orgrsc.org The DES acts as both the solvent and the catalyst, providing the acidic environment necessary for the dehydration of fructose. rsc.orgrsc.org The efficiency of this conversion is influenced by the molar ratio of the DES components and the reaction temperature. rsc.orgnih.gov Studies have also shown that rare-earth metal triflates, in conjunction with choline chloride, can achieve even higher yields of HMF from both glucose (94%) and fructose (99%). rsc.org
Similarly, in the production of furfural from hemicellulose, a ChCl/p-TSA DES was found to be highly effective, yielding 85% furfural at 120°C. researchgate.netmdpi.com The pH of the DES plays a crucial role, with lower pH values leading to higher furfural yields. researchgate.netmdpi.com These DESs can be recycled and reused for several consecutive runs, making the process more economical and sustainable. researchgate.net The use of biphasic solvent systems, such as aqueous choline chloride with methyl isobutyl ketone (MIBK), has also been explored to improve furfural yields from raw biomass like switchgrass. nsf.gov
Table 1: Conversion of Carbohydrates to Furanic Derivatives using this compound-based Systems
| Carbohydrate | Product | Catalyst/Solvent System | Yield (%) | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| Fructose | 5-HMF | ChCl:p-TSA (1:1) DES | 90.7 | 80 | 1 | rsc.orgrsc.org |
| Hemicellulose | Furfural | ChCl/p-TSA DES | 85 | 120 | 1.5 | researchgate.net |
| Fructose | 5-HMF | ChCl/p-TsOH | 59 | 100 | 0.5 | mdpi.com |
| Glucose | 5-HMF | Scandium(III) triflate & Choline Chloride | 94 | 150 | 3 | rsc.org |
| Fructose | 5-HMF | Scandium(III) triflate & Choline Chloride | 99 | 150 | 1 | rsc.org |
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. usda.gov this compound-based solvent systems have been investigated for their ability to dissolve and fractionate lignin from biomass. usda.govacs.org A p-toluenesulfonic acid/choline chloride (p-TsOH/ChCl) solvent system was found to effectively dissolve lignin from miscanthus and wheat straw at 80°C. usda.gov This system was able to dissolve 76.6% of miscanthus lignin and 88.9% of wheat straw lignin. usda.gov
The use of choline chloride in this system helps to control the acidity, which in turn can minimize the degradation and condensation of the lignin during extraction, preserving its structural integrity for further valorization. usda.gov Acidic DESs, such as those containing p-toluenesulfonic acid, have been shown to be more effective for lignin degradation compared to neutral or basic DESs. nih.gov
Deep eutectic solvents, including those based on choline chloride and p-toluenesulfonic acid, are also being explored for the extraction of bioactive compounds from various plant materials. nih.govua.ptmdpi.comresearchgate.netmdpi.com The tunable properties of DESs make them promising solvents for selectively extracting phenolic compounds and other valuable natural products. ua.ptresearchgate.netmdpi.com
The combination of choline chloride with organic acids, such as p-toluenesulfonic acid, has been noted as an interesting option for the extraction of phenolic acids. nih.gov In one study, replacing other hydrogen bond donors with p-toluenesulfonic acid in a choline chloride-based DES significantly increased the extraction yield of myricetin and rutin from matrimony vine fruits. researchgate.net The efficiency of these extractions can often be enhanced by the addition of a small amount of water to the DES, which can modulate the solvent's viscosity and polarity. ua.ptmdpi.com
Hydrometallurgical Applications in Research
DESs composed of choline chloride and p-toluenesulfonic acid (PTSA) have been investigated as alternative leaching agents to conventional hydrometallurgical methods, which often involve high energy consumption and pose environmental challenges.
Research has demonstrated the potential of these DESs in extracting metals from ores and waste materials. In one study, a DES was synthesized by combining choline chloride (ChCl), p-toluenesulfonic acid (PTSA), and a third component to evaluate the leaching of copper and iron from Sungun copper concentrate, which primarily contains chalcopyrite and pyrite. The experiments were conducted at 100°C for 24 hours with a solid-to-liquid ratio of 20 g/L.
The addition of a third component to the ChCl:PTSA system was found to influence the leaching efficiency significantly. Among the various ternary DESs tested, the one containing malonic acid (MOA) exhibited the highest copper leaching efficiency.
Table 1: Leaching Efficiency of Copper and Iron from Chalcopyrite Concentrate using different Ternary DESs
| Third Component (in ChCl:PTSA DES) | Copper Leaching Efficiency (%) | Iron Leaching Efficiency (%) |
| Malonic Acid (MOA) | 89 | Lower than binary DES |
| Oxalic Acid (OA) | - | - |
| Ethylene (B1197577) Glycol (EG) | - | - |
| Sucrose (S) | Significantly Reduced | - |
| Fructose (F) | Significantly Reduced | - |
| Glucose (G) | Significantly Reduced | - |
| Urea (U) | - | - |
| Maleic Acid (MA) | - | - |
| Citric Acid (CA) | - | - |
Data sourced from studies on the dissolution of chalcopyrite in three-component DESs.
Furthermore, the solubility of various metal oxides has been tested in a DES comprising p-toluenesulfonic acid monohydrate and choline chloride. The molar ratio of the hydrogen-bond donor (p-toluenesulfonic acid) to the hydrogen-bond acceptor (choline chloride) was found to play a crucial role in the solubility of these metal oxides.
While direct studies on leaching copper from printed circuit boards (PCBs) using this compound were not prevalent in the reviewed literature, related research on other choline chloride-based DESs highlights the potential of this class of solvents for urban mining of electronic waste.
A key challenge in hydrometallurgy is the selective dissolution of the target metal from a complex matrix. In the context of chalcopyrite leaching using ChCl:PTSA based DESs, it was observed that selective dissolution of copper over iron was not achieved in the tested ternary systems. However, the ChCl:PTSA:MOA formulation, while having the highest copper leaching efficiency, also dissolved less iron compared to other tested combinations, indicating a degree of selectivity.
The ability to tune the properties of DESs by altering their composition offers a pathway to potentially enhance selectivity in multi-component systems. For instance, the molar ratio of the hydrogen-bond donor to the hydrogen-bond acceptor has been shown to significantly affect the solubility of different metal oxides, which could be exploited for selective leaching.
Environmental Research Applications
The green characteristics of DESs, such as low volatility and potential for recyclability, have prompted research into their use in environmental applications, including fuel desulfurization and contaminant removal.
Acidic DESs, including those based on choline chloride and p-toluenesulfonic acid, have been successfully employed for the deep oxidative/extraction desulfurization of fuels. The acidity of the DES is a primary factor in this process, with stronger acidity correlating to higher desulfurization efficiencies.
In one study, a DES composed of choline chloride and p-toluenesulfonic acid (ChCl/p-TsOH) demonstrated a desulfurization efficiency of up to 99.99% for a model fuel. For real fuel, the efficiency reached up to 97.25%. The process involves the oxidation of sulfur compounds in the fuel, which are then extracted by the DES.
Another investigation introduced a novel magnetic deep eutectic solvent synthesized from choline chloride, p-toluene sulfonic acid, and FeCl₃ for the ultrasound-assisted oxidative desulfurization of a model fuel. This approach achieved a sulfur removal rate of 98.7%.
Table 2: Desulfurization Efficiency of Choline Chloride/p-Toluenesulfonic Acid Based DESs
| Fuel Type | DES Composition | Desulfurization Efficiency (%) |
| Model Fuel | ChCl/p-TsOH | 99.99 |
| Real Fuel | ChCl/p-TsOH | 97.25 |
| Model Fuel | ChCl/p-TsOH/FeCl₃ | 98.7 |
Data compiled from studies on the desulfurization of fuels using acidic DESs.
While the direct application of this compound in the synthesis of functionalized materials for the adsorption of water contaminants is not extensively documented in the reviewed literature, the broader class of DESs is being explored for such purposes. The tunability of DES properties could potentially be used to design materials with specific affinities for certain pollutants. Research in this area is ongoing, with a focus on creating sustainable and efficient adsorbents for water purification.
Applications in Advanced Materials Research
The use of this compound extends to the field of advanced materials, particularly in the context of recycling and material recovery. A notable application is in the recycling of lithium-ion batteries (LIBs).
A deep eutectic solvent composed of p-toluenesulfonic acid monohydrate and choline chloride has been shown to be highly efficient in recovering cobalt and lithium from spent LIB cathodes. This solvometallurgical process can achieve high recovery rates under relatively mild conditions. For instance, at 90°C and in just 15 minutes, this DES was able to dissolve 94% of the cobalt from the cathode material. The process also benefits from not requiring an additional reducing agent, which is often necessary in other hydrometallurgical recycling methods.
The recovered cobalt can be precipitated and then calcined to produce Co₃O₄, which is suitable for the manufacturing of new LIBs, thus contributing to a circular economy for battery materials.
An exploration of this compound reveals its emerging significance in various non-clinical research and technological applications. This compound, an ionic salt, is particularly noted for its role in the formulation of deep eutectic solvents (DESs) and as a reagent in biochemical studies. Its unique properties are being leveraged in fields ranging from energy storage to materials science and enzyme research.
Derivatives, Analogs, and Structure Activity Relationship Sar Studies
Synthesis and Characterization of Choline (B1196258) para-Toluenesulfonate Analogs and Esters (e.g., Propionylcholine (p-toluenesulfonate))
The synthesis of choline tosylate analogs and esters is crucial for developing new materials and research tools. A notable example is Propionylcholine (p-toluenesulfonate), an organic compound utilized in biochemical and neuroscience research. chemicalbook.com This ester serves as a tool to investigate cholinergic signal transduction and the activity of esterases. chemicalbook.com Its synthesis, like that of other choline esters, typically involves the reaction of a choline salt with an appropriate acylating agent. The characterization of these compounds confirms their structure and purity, which is essential for their application as substrates or catalysts in biochemical reactions. chemicalbook.com
Investigation of Structural Modifications on Catalytic Performance in DESs
Choline para-toluenesulfonate's components, choline chloride (a hydrogen-bond acceptor) and p-toluenesulfonic acid (a hydrogen-bond donor), are used to form Deep Eutectic Solvents (DESs). researchgate.netscu.ac.ir These DESs are studied for their catalytic properties. Research shows that modifying the structure of these DESs, for instance by altering the molar ratio of the components or by introducing a third component, significantly impacts their catalytic performance. researchgate.netresearchgate.net
For example, studies on the leaching of metal oxides and chalcopyrite have investigated various molar ratios (e.g., 1:1, 1:2, 2:1) of choline chloride to p-toluenesulfonic acid. researchgate.netscu.ac.ir The addition of a third component, such as malonic acid, oxalic acid, or ethylene (B1197577) glycol, creates ternary DESs with altered physical, chemical, and catalytic properties. scu.ac.irresearchgate.net In one study, a ternary DES of choline chloride, p-toluenesulfonic acid, and malonic acid (ChCl:PTSA:MOA) demonstrated the highest efficiency for copper leaching from a concentrate. researchgate.net These structural modifications allow for the tuning of the DES for specific applications, such as efficient N-Boc deprotection in organic synthesis or the selective dissolution of metal compounds. researchgate.net
| DES Composition (Molar Ratio) | Application | Key Finding | Reference |
|---|---|---|---|
| ChCl:PTSA (1:1) | Leaching of metal oxides (Cu2O, ZnO) | Demonstrated ability to solubilize metal oxides at room temperature. | researchgate.net |
| ChCl:PTSA:Malonic Acid (MOA) | Leaching of chalcopyrite concentrate | Achieved the highest copper leaching efficiency (89%) among several tested ternary DESs. | researchgate.net |
| ChCl:PTSA | Catalyst for N-Boc deprotection | Serves as an efficient and sustainable reaction medium and catalyst for removing the Boc protecting group from amines. | researchgate.net |
| ChCl:PTSA with water | Aza-Michael addition of arylamines | The presence of water in the DES stabilizes transition states and favors the reaction. | nih.gov |
Research on the Impact of Alkyl Chain Length on Electrochemical Properties of Choline-based Ionic Liquids
The length of the alkyl chain is a critical structural feature in choline-based ionic liquids that significantly influences their physicochemical and electrochemical properties. Research demonstrates that as the alkyl chain length increases, properties such as viscosity and van der Waals interactions tend to increase. researchgate.net This has a direct effect on their performance in various applications.
In tribology, for instance, choline-based ionic liquids with longer alkyl chains have shown better anti-friction and anti-wear properties when used as water-based lubricating additives. researchgate.net The longer chains can form thicker, more robust lubricating films on metal surfaces. researchgate.net In other contexts, the alkyl chain length affects the critical micelle concentration (cmc) and how the ionic liquid interacts with biological membranes. nih.gov Computational studies using Density Functional Theory (DFT) have also been employed to understand how alkyl chain length influences the stability and interactions within these ionic liquids, providing insights that are crucial for designing ionic liquids with specific properties. researchgate.netrsc.org
Elucidation of Molecular Features for Biological Activity in Research Models (e.g., Enzyme Inhibition in vitro, non-clinical)
The molecular structure of choline para-toluenesulfonate is directly linked to its biological activity observed in non-clinical, in vitro research models. It is described as a nucleophilic compound that acts as an inhibitor of phospholipase A2 and phospholipase C. medchemexpress.combiosynth.com This inhibitory action is attributed to its ability to interfere with the formation of diacylglycerol (DAG), a key signaling molecule, which has been shown to inhibit tumor growth in mouse models. medchemexpress.combiosynth.comchemscene.com
Furthermore, choline tosylate is identified as a substrate for choline acetyltransferase (ChAT). The study of enzyme inhibition by choline analogs is a significant area of research. For example, studies on other choline-related compounds and their effect on cholinesterases (ChEs) provide a framework for understanding these interactions. nih.gov The mechanism of inhibition, such as competitive inhibition where the compound competes with the natural substrate for the enzyme's active site, is a key area of investigation. researchgate.netmdpi.com In vitro kinetic assays are used to determine the type and potency of inhibition (e.g., IC50 values), elucidating how the molecular features of compounds like choline tosylate contribute to their biological effects. mdpi.comunibo.it
Study of Choline Tosylate Salt as a Defined Chemical Entity in Research Contexts
Choline tosylate is utilized in research as a well-defined chemical entity with specific properties and applications. It is commercially available as a research chemical, often used in biochemical studies and for proteomics research. scbt.comscbt.com Its role as a substrate for choline acetyltransferase (ChAT) makes it a useful tool for studying enzymatic pathways.
Moreover, due to its stability and ability to bind with fatty acids, choline tosylate has been used as an analog for other compounds, such as perfluorinated compounds, in research settings. biosynth.com Its distinct cation (choline) and anion (tosylate) also make it a fundamental component in the synthesis of task-specific deep eutectic solvents, where its properties can be precisely controlled for applications in green chemistry and catalysis. researchgate.netresearchgate.net The availability of choline tosylate as a characterized salt with a specific CAS number (55357-38-5) ensures its consistent use and reproducibility in scientific experiments. guidechem.comscbt.com
Theoretical and Computational Research
Molecular Dynamics (MD) Simulations of Choline (B1196258) Chloride-p-Toluenesulfonic Acid DESs
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For deep eutectic solvents (DESs) composed of choline chloride and a hydrogen bond donor (HBD), such as p-toluenesulfonic acid, MD simulations provide crucial insights into the system's structure, dynamics, and thermodynamic properties.
Researchers utilize MD simulations to investigate the intricate network of hydrogen bonds that are fundamental to the formation and stability of DESs. These simulations can map the interactions between the choline cation, the chloride anion, and the HBD. For instance, studies on similar choline chloride-based DESs have shown a high prevalence of hydrogen bonding between the chloride anion and the HBD, which is a key characteristic of these systems. acs.org
Simulations can also accurately predict macroscopic properties, which can then be validated against experimental data. Key properties investigated include:
Density and Heat Capacity: MD simulations have shown good agreement with experimental values for these thermodynamic properties in analogous choline chloride DESs. acs.org
Transport Properties: Properties like viscosity and self-diffusion coefficients can be evaluated. For example, in simulations of choline chloride and phenyl propionic acid DESs, the Green-Kubo method was used to evaluate viscosity, showing consistency with experimental data. nih.gov
Structural Arrangement: Analyses of radial distribution functions (RDFs), coordination numbers, and spatial distribution functions (SDFs) from MD simulations reveal the local arrangement of molecules. nih.govnih.gov These analyses help in understanding how the components of the DES are organized relative to each other at the molecular level.
In a typical study, the stability of the hydrogen bond network can be assessed across a range of temperatures. For some choline-based DESs, this network has been found to be relatively insensitive to temperature changes within a certain range, indicating its stability. nih.gov Furthermore, simulations can probe the effect of impurities, such as water, on the DES structure, revealing that water molecules can disrupt the hydrogen-bonding network. nih.gov
Density Functional Theory (DFT) Calculations for Understanding Interactions and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for understanding the intermolecular interactions within DESs at an atomistic level.
DFT calculations, often with dispersion corrections (DFT-D3), are employed to analyze the various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the components of the DES. nu.edu.kz For choline-based DESs, DFT studies can identify the most energetically stable conformations and quantify the strength of the interactions. Key interactions analyzed include those between the choline cation and the anion, the choline cation and the hydrogen bond donor (HBD), and the HBD and the anion. nu.edu.kzsemanticscholar.org
For a DES involving choline and p-toluenesulfonic acid, DFT would be instrumental in elucidating the interaction between the π-system of the toluene (B28343) ring and the choline cation or other species. Studies on the interaction of toluene with other systems have shown that DFT can detail the role of π-orbitals in adsorption and intermolecular bonding. nih.gov
DFT calculations also provide insights into the electronic properties of the DES, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This gap is an indicator of the chemical reactivity and stability of the system. semanticscholar.orgresearchgate.net By comparing the HOMO-LUMO gaps of the individual components versus the DES, researchers can understand how the formation of the eutectic mixture affects its electronic characteristics. researchgate.net
The primary findings from DFT studies on analogous systems include:
Identification of Stable Conformers: DFT helps determine the most stable geometric arrangements of the DES components, finding, for example, that specific molar ratios (like 1:2 ChCl to HBD) can be more stable than others. nu.edu.kzsemanticscholar.org
Hydrogen Bond Analysis: The calculations can precisely measure the distances and angles of hydrogen bonds, confirming that the chloride ion often acts as a primary hydrogen bond acceptor, interacting with the acidic protons of the HBD. semanticscholar.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a critical tool for elucidating the detailed pathways of chemical reactions, including identifying intermediate structures and transition states. Quantum mechanical methods, such as DFT, are used to map the potential energy surface of a reaction, providing a step-by-step understanding of the mechanism.
For reactions involving choline-based ionic liquids or DESs, these models can explain how the solvent participates in the reaction. For example, in the reaction of CO2 with choline-amino acid ionic liquids, computational studies have detailed a multi-step mechanism: mdpi.com
Initial formation of a zwitterionic complex through the addition of CO2.
Subsequent rearrangement of this complex, which can involve proton transfer.
The influence of the solvent environment is often included using a Polarized Continuum Model (PCM), which simulates the bulk solvent effect on the reaction energetics. mdpi.com Furthermore, the specific interactions of the choline cation with reactants or intermediates can be modeled explicitly to determine its role in the reaction mechanism, finding that it can influence proton transfer steps. mdpi.com To ensure that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. mdpi.com
Theoretical Models for Adsorption Kinetics and Thermodynamics
Theoretical models are essential for analyzing and describing the performance of materials used in adsorption processes. When considering the use of a DES like choline; para-toluene sulfonate in applications such as extraction or separation, understanding the adsorption kinetics and thermodynamics is key. The adsorption of target molecules, such as toluene from a gas or liquid phase, onto an adsorbent surface is typically analyzed using several well-established models.
Adsorption Isotherm Models These models describe the equilibrium state of adsorption, relating the amount of adsorbate on the adsorbent to its concentration in the bulk phase at a constant temperature.
| Isotherm Model | Description | Key Assumptions |
|---|---|---|
| Langmuir | Describes monolayer adsorption on a homogeneous surface with a finite number of identical sites. mdpi.com | - Adsorption is monolayer.
|
| Freundlich | An empirical model that describes multilayer adsorption on a heterogeneous surface. mdpi.com | - Adsorbent surface is heterogeneous.
|
| Temkin | Considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. mdpi.com | - Heat of adsorption of all molecules in the layer decreases linearly with coverage. |
| Dubinin-Radushkevich (D-R) | Used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. mdpi.com | - Based on pore filling mechanism.
|
Adsorption Kinetic Models These models are used to investigate the rate of the adsorption process and provide insights into the controlling mechanism (e.g., mass transfer or chemical reaction).
| Kinetic Model | Description | Controlling Mechanism Implied |
|---|---|---|
| Pseudo-First-Order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. jresm.org | Often associated with diffusion-controlled processes. |
| Pseudo-Second-Order | Assumes the rate-limiting step is chemical adsorption (chemisorption) involving valence forces. jresm.orgresearchgate.net | Often associated with chemisorption as the rate-determining step. |
| Elovich | Describes adsorption on energetically heterogeneous solid surfaces. mdpi.com | Applicable to chemisorption kinetics. |
| Intraparticle Diffusion | Used to identify the diffusion mechanism and rate-controlling steps. mdpi.com | If the plot passes through the origin, intraparticle diffusion is the sole rate-limiting step. |
By fitting experimental data to these models, thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of adsorption can be calculated. These values indicate whether the adsorption process is spontaneous, exothermic/endothermic, and involves an increase or decrease in randomness at the solid-liquid interface. jresm.orgresearchgate.net For instance, studies on toluene adsorption onto char have shown the process to be spontaneous and exothermic. jresm.orgresearchgate.net
Predictive Modeling for DES Properties and Performance
Predictive modeling aims to forecast the physical, chemical, and functional properties of DESs before they are synthesized, thereby reducing the need for extensive trial-and-error experimentation. nih.gov This is particularly useful for designing DESs with specific characteristics, such as a desired viscosity, density, or melting point.
Molecular dynamics (MD) simulations are a key tool in this area. By simulating mixtures of choline chloride and an HBD at various molar ratios, MD can be used to predict the eutectic point of the mixture. nih.gov This is achieved by observing changes in trends of properties like total interaction energies and viscosity as a function of composition. nih.gov
Besides MD, other computational techniques are also employed:
Artificial Intelligence (AI): Machine learning models can be trained on existing experimental data to predict DES properties. For example, AI and group contribution techniques have been used to predict the densities of various DESs. dntb.gov.ua
Quantitative Structure-Property Relationship (QSPR): These models correlate the chemical structure of the DES components with their macroscopic properties.
Predictive modeling can forecast a range of important properties, including:
Viscosity
Density
Self-diffusion coefficient nih.gov
Eutectic composition nih.gov
Solubility of specific solutes in the DES
These predictive approaches are becoming increasingly important for the rational design of new and efficient DESs tailored for specific applications.
Computational Studies on Biomass Conversion Pathways
Computational studies, particularly DFT and MD simulations, are pivotal in understanding the complex chemical pathways involved in the conversion of lignocellulosic biomass into biofuels and valuable chemicals. DESs, including those based on choline chloride, are being explored as effective solvents for biomass pretreatment.
In the context of lignin (B12514952), which contributes to biomass recalcitrance, computational studies can explore its interactions with solvents. DFT calculations have been used to study the hydrogen bonding and π-stacking interactions that hold lignin units together. rsc.org These simulations can explain how polar solvents or ionic liquids interact with lignin, for instance, by showing that interactions with hydroxyl groups on the lignin structure are key to its dissolution. rsc.org
These computational approaches allow researchers to:
Screen potential catalysts and solvents for biomass processing.
Understand how different solvents affect the structure of biomass components like cellulose (B213188) and lignin. researchgate.net
Elucidate reaction mechanisms and free energy surfaces for critical reactions, such as dehydration or condensation of sugars. researchgate.net
By providing a molecular-level picture, computational studies guide the development of more efficient and selective biomass conversion processes.
Evolution of Research and Historical Context
Genesis of Deep Eutectic Solvents and Their Relation to Choline (B1196258) Chemistry
The journey towards choline-based ionic systems is deeply rooted in the discovery of Deep Eutectic Solvents (DESs). These systems emerged as a new class of liquids, distinct from traditional ionic liquids (ILs), which are defined as salts with melting points below 100°C. rsc.org The initial breakthrough came from the work of Abbott and co-workers, who, around the early 2000s, investigated mixtures of choline chloride (ChCl) with compounds capable of forming hydrogen bonds, such as urea (B33335) and carboxylic acids. researchgate.netstfc.ac.uk They discovered that mixing these components in a specific molar ratio resulted in a significant depression of the freezing point, creating a liquid at or near room temperature. acs.orgacs.org
This phenomenon occurs because the interaction between the hydrogen bond donor (HBD) and the halide anion of the choline salt creates a large, non-symmetric complex ion. acs.org This charge delocalization disrupts the crystal lattice of the individual components, lowering the energy required for the mixture to become liquid. acs.org To distinguish these liquids from traditional ionic liquids composed solely of discrete ions, the term "Deep Eutectic Solvent" was adopted. acs.org
Choline chloride was a quintessential component in these early studies due to its favorable properties: it is inexpensive, biodegradable, and derived from renewable biomass. stfc.ac.ukchemrxiv.org Its use as the hydrogen bond acceptor (HBA) in the majority of early DES research established "choline chemistry" as a cornerstone of this new field. nih.gov Unlike many room-temperature ionic liquids, these early choline-based DESs were notable for being easy to prepare in a pure state and nonreactive with water. acs.org The exploration of various HBDs, from carboxylic acids to polyols and sugars, demonstrated the tunability and versatility of choline-based systems. researchgate.netrsc.org
Table 1: Early Examples of Choline Chloride-Based Deep Eutectic Solvents This table showcases some of the foundational DES systems developed by mixing Choline Chloride (ChCl) with various Hydrogen Bond Donors (HBDs).
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Eutectic Temperature (°C) |
| Choline Chloride | Urea | 1:2 | 12 |
| Choline Chloride | Malonic Acid | 1:1 | 10 |
| Choline Chloride | Ethylene (B1197577) Glycol | 1:2 | -66 |
| Choline Chloride | Glycerol | 1:2 | -40 |
| Choline Chloride | Phenylacetic Acid | 1:2 | < 25 |
| Choline Chloride | Phenylpropionic Acid | 1:2 | < 25 |
Data sourced from multiple studies on deep eutectic solvents. acs.orgacs.orgnih.gov
Historical Development of p-Toluenesulfonic Acid as a Catalyst and Reagent
The anion component of the title compound, para-toluene sulfonate, comes from p-toluenesulfonic acid (PTSA or TsOH). Long before its use in forming ionic liquids, PTSA had established a significant historical role as a workhorse catalyst and reagent in organic synthesis. preprints.org PTSA is a strong organic acid, approximately a million times more potent than benzoic acid, yet it is a conveniently handled solid. preprints.org This unique combination of strength and physical state made it a superior alternative to traditional mineral acids like sulfuric acid or hydrochloric acid, which are highly corrosive and hazardous. acs.org
Throughout the 20th century and into the 21st, PTSA became a go-to catalyst for a vast array of organic transformations. rsc.org Its applications include:
Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters. taylorandfrancis.com
Acetalization: Used to protect aldehydes and ketones by converting them into acetals. atamanchemicals.com
Dehydration: Promoting the elimination of water to form alkenes or in condensation reactions. fiveable.me
Friedel-Crafts Reactions: Acting as an efficient catalyst for the alkylation of aromatic compounds, with fewer side reactions compared to traditional Lewis acids like aluminum chloride. acs.org
The utility of PTSA stems from its ability to act as a potent proton donor that is soluble in many organic solvents. preprints.orgfiveable.me Unlike other strong mineral acids, TsOH is considered non-oxidizing. preprints.org Its commercial availability, low cost, and robust stability have cemented its place in both academic laboratories and industrial processes. preprints.orgrsc.org This long and successful history as a fundamental tool in organic chemistry provided a well-understood and reliable anionic component for the later design of novel functional materials like ionic liquids.
Paradigmatic Shifts Towards Green Solvents and Sustainable Chemistry Research
The scientific interest in combining a cation like choline with an anion like p-toluenesulfonate did not occur in a vacuum. It was driven by a major philosophical shift in the chemical sciences: the rise of green chemistry. sci-hub.se Originating in the 1990s, the green chemistry movement champions the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.seroyalsocietypublishing.org One of its core tenets is the reduction of solvent use or the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. royalsocietypublishing.orgnih.gov
The concept of sustainability, defined as meeting present needs without compromising the ability of future generations to meet theirs, became intertwined with green chemistry. royalsocietypublishing.org This pushed research not only towards safer solvents but also towards those derived from renewable resources. nih.gov Choline, being a naturally occurring and biodegradable substance, fit perfectly within this paradigm. nih.govnih.gov The quest for green solvents thus directly fueled research into ionic liquids and DESs, creating the intellectual and practical framework for developing novel systems like choline-based ionic liquids. rsc.orgnih.govsimplesolvents.com This shift encouraged chemists to view solvents not just as inert media, but as key components that could be designed to improve the sustainability and efficiency of a chemical process. sci-hub.se
Key Milestones in the Academic Study of Choline-Based Ionic Systems
The study of choline-based ionic systems has progressed through several key milestones, building upon the foundations of DES and green chemistry. The timeline highlights a move from simple eutectic mixtures to more complex and functional ionic liquids.
A pivotal moment was the initial report by Abbott et al. in 2001, which described the formation of novel, moisture-stable ionic liquids from quaternary ammonium (B1175870) salts like choline chloride, laying the groundwork for DES. stfc.ac.ukacs.org This was followed by a 2004 paper that specifically detailed DESs formed between choline chloride and various carboxylic acids, establishing them as versatile and viable alternatives to other ionic liquids. acs.orgnih.gov These early works demonstrated that choline-based systems were not just laboratory curiosities but practical solvents with tunable properties. acs.org
As research expanded, the focus shifted to synthesizing true ionic liquids where the anion is not simply a hydrogen-bond donor but a distinct counter-ion to the choline cation. This led to the creation of choline-based ionic liquids with a wide variety of anions, including those from amino acids, fatty acids, and other organic acids. nih.govelsevierpure.commdpi.com A significant development was the introduction of choline-amino acid ionic liquids around 2012, which were hailed for being derived entirely from natural and renewable feedstocks. nih.gov
The synthesis and characterization of new choline-based ILs became a field of intense study, with researchers exploring different synthetic routes, such as simple neutralization reactions, to create compounds like choline phenylacetate (B1230308) and choline ricinoleate. akademiabaru.comresearchgate.netsemarakilmu.com.myupm.edu.my The characterization of their physical and chemical properties, including thermal stability and micellar behavior, further broadened their potential applications. elsevierpure.comacs.org The creation of a compound like Choline; para-toluene sulfonate represents a logical step in this evolution, combining the "green," biocompatible choline cation with the well-understood, functional p-toluenesulfonate anion, merging the goals of sustainability with the practical needs of synthetic chemistry. researchgate.net
Table 2: Timeline of Key Developments in Choline-Based Ionic Systems
| Year | Key Milestone | Significance |
| 2001 | First report of moisture-stable ionic liquids from choline chloride and a Lewis acid (ZnCl₂). acs.org | Demonstrated the potential of choline as a cation for forming low-melting-point salts. |
| 2004 | Detailed study of Deep Eutectic Solvents from choline chloride and carboxylic acids. acs.orgnih.gov | Established DESs as a distinct class of solvents and highlighted their versatility and simple preparation. |
| 2012 | Introduction of choline-amino acid ionic liquids. nih.gov | Advanced the "green" potential by creating ILs from entirely renewable and natural sources. |
| 2019 | Synthesis and characterization of choline-fatty acid based ILs as biocompatible surfactants. elsevierpure.com | Showcased the ability to design choline ILs with specific functionalities, like surface activity, for biological applications. |
| Ongoing | Expansion of synthesis methods (e.g., neutralization) for a wide range of choline carboxylates and other organic anions. akademiabaru.comresearchgate.net | Broadens the library of available choline-based ILs, allowing for fine-tuning of properties for specific tasks. |
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Choline-p-Toluenesulfonate Based DESs with Tunable Properties
Future research will heavily focus on the rational design and synthesis of new deep eutectic solvents (DESs) based on choline (B1196258) p-toluenesulfonate. The primary goal is to create DESs with properties that can be finely tuned for specific applications. This involves exploring a wider range of hydrogen bond donors (HBDs) to pair with choline p-toluenesulfonate. The choice of HBD significantly influences the physicochemical properties of the resulting DES, such as viscosity, polarity, and melting point.
By systematically varying the type and molar ratio of the HBD, researchers can create a library of DESs with a broad spectrum of properties. For instance, the use of different carboxylic acids or polyols as HBDs can alter the hydrogen bonding network within the solvent, thereby tuning its characteristics. acs.org This tailored approach will enable the development of DESs optimized for specific tasks, such as selective extraction, catalysis, or as media for materials synthesis.
Table 1: Examples of Hydrogen Bond Donors for Choline-Based DESs and Their Potential Influence on Properties
| Hydrogen Bond Donor (HBD) | Molar Ratio (Choline Chloride:HBD) | Potential Impact on DES Properties |
| Urea (B33335) | 1:2 | Forms a classic, relatively low-viscosity DES. mdpi.com |
| Lactic Acid | 1:2 | Creates an acidic DES with enhanced delignification capabilities. mdpi.commdpi.com |
| Glycerol | 1:2 | Results in a biocompatible DES with a different hydrogen bonding environment. mdpi.com |
| p-Toluenesulfonic acid | 1:1, 1:2 | Forms a highly acidic DES, effective for biomass fractionation. usda.gov |
Development of Advanced Catalytic Systems for Complex Organic Transformations
Choline p-toluenesulfonate-based DESs are promising media for various catalytic organic reactions. The inherent acidity of the p-toluenesulfonate anion can itself catalyze certain transformations. Future work will explore the development of more sophisticated catalytic systems where the DES acts as both the solvent and a co-catalyst. This dual role can enhance reaction rates and selectivities in complex organic syntheses. nih.gov
Research will likely focus on integrating transition metal catalysts into these DESs. The unique coordination environment provided by the DES can stabilize catalytic species and facilitate novel reaction pathways. Furthermore, the development of bifunctional DESs, where both the cation and anion participate in the catalytic cycle, is a compelling area of investigation. These advanced systems could lead to more efficient and sustainable methods for synthesizing fine chemicals and pharmaceuticals.
Optimization of DES-Based Processes for Industrial-Scale Biomass Conversion
Process intensification techniques, such as microwave or ultrasound-assisted biomass pretreatment in DESs, will be explored to reduce reaction times and energy consumption. Furthermore, a deeper understanding of the interactions between the DES and different biomass feedstocks will be crucial for maximizing the yield and purity of the resulting fractions. The goal is to develop robust and scalable biorefinery concepts centered around choline p-toluenesulfonate DESs. mdpi.com
Exploration of New Applications in Materials Science and Energy Technologies
The unique properties of choline p-toluenesulfonate-based DESs make them attractive for various applications in materials science and energy technologies. Future research will explore their use as electrolytes in batteries and supercapacitors, leveraging their ionic conductivity and wide electrochemical windows. The non-volatile nature of DESs also offers safety advantages over traditional organic electrolytes.
In materials synthesis, these DESs can serve as green media for the production of nanoparticles, polymers, and porous materials. The DES can act as a template or a stabilizing agent, influencing the morphology and properties of the resulting materials. The exploration of these applications is still in its early stages, and there is significant potential for discovering novel materials with enhanced functionalities.
Deeper Understanding of DES Degradation Pathways for Enhanced Sustainability
For choline p-toluenesulfonate-based DESs to be considered truly "green" solvents, a thorough understanding of their degradation pathways is essential. Recent studies have raised concerns about the thermal stability of some acidic DESs, noting that degradation can occur even at moderate temperatures. researchgate.net This can lead to the release of volatile compounds and a change in the solvent's properties, ultimately rendering it unusable. researchgate.net
Future research must focus on systematically investigating the thermal and chemical stability of these DESs under various conditions. researchgate.net Identifying the degradation products and mechanisms is crucial for developing strategies to enhance their stability and recyclability. This knowledge will be vital for ensuring the long-term sustainability and environmental compatibility of DES-based processes.
Integrated Experimental and Computational Approaches for Mechanistic Insights
A powerful strategy for advancing the field of choline p-toluenesulfonate DESs is the integration of experimental studies with computational modeling. Molecular dynamics simulations and quantum chemical calculations can provide detailed insights into the structure and dynamics of these solvents at the molecular level. acs.org These computational approaches can help elucidate the nature of the hydrogen bonding network, which governs the macroscopic properties of the DES.
By combining computational predictions with experimental data from techniques like spectroscopy and diffraction, researchers can gain a comprehensive understanding of how these solvents function. This integrated approach will be invaluable for rationally designing new DESs with desired properties and for unraveling the mechanisms of reactions conducted in these media.
Investigations into Biologically Relevant Interactions in Defined Research Models (non-clinical)
While clinical applications are outside the scope of this discussion, investigating the interactions of choline p-toluenesulfonate and its corresponding DESs in non-clinical, biologically relevant models is a crucial area for future research. This includes studying their interactions with enzymes, proteins, and other biomolecules. lgcstandards.comscbt.com Such studies can provide fundamental insights into the biocompatibility of these solvents and their potential use in biocatalysis or as media for enzymatic reactions.
Understanding how these DESs affect the structure and function of biomolecules is essential for developing new applications in biotechnology and for assessing their potential environmental impact. These non-clinical investigations will provide the foundational knowledge needed to safely and effectively harness the potential of choline p-toluenesulfonate-based systems.
Novel Analytical Method Development for In Situ Monitoring of Reactions in DESs
The ability to monitor reaction kinetics, identify intermediates, and determine endpoints in real-time is crucial for process optimization, ensuring product quality, and enhancing safety. While traditional offline analytical methods like chromatography provide valuable information, they are often time-consuming and may not accurately represent the reaction state due to sampling and quenching procedures. americanpharmaceuticalreview.com The development of in situ analytical methods tailored for the unique environment of choline; para-toluene sulfonate DESs presents a significant and impactful area of future research.
Spectroscopic and electrochemical techniques are at the forefront of promising avenues for the in situ analysis of reactions in these media. The inherent properties of DESs, such as low volatility and thermal stability, make them compatible with a range of analytical probes. mdpi.com
Spectroscopic Approaches:
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers molecular-level information, making it a powerful tool for tracking changes in functional groups during a reaction. americanpharmaceuticalreview.comaiche.org For instance, in a reaction involving a carbonyl group, the shift in its characteristic stretching frequency can be monitored to follow the reaction progress. mdpi.com Research has already demonstrated the use of FTIR to characterize the formation of DESs, including those containing choline chloride and p-toluenesulfonic acid, by observing changes in the hydroxyl and other functional group peaks. researchgate.net Future work should focus on applying these techniques to monitor specific reactions, such as esterifications or condensations, catalyzed by this acidic DES. researchgate.netnih.gov Portable Raman spectroscopy, in particular, shows promise for rapid, non-invasive analysis directly within the reaction vessel, eliminating the need for sample extraction. mdpi.com
Ultraviolet-visible (UV-Vis) spectroscopy can be employed for in situ monitoring of reactions involving chromophores. nih.gov For catalytic reactions where the catalyst or a reactant/product has a distinct UV-Vis absorption profile, this technique can provide valuable kinetic data. The application of UV-Vis spectroscopy to monitor catalytic processes in acidic DESs is an area ripe for exploration.
Electrochemical Sensors:
The ionic nature of DESs makes them excellent media for electrochemical studies. The development of electrochemical sensors for in situ monitoring of reactions in this compound DESs is a largely unexplored but promising field. These sensors could be designed to detect changes in the concentration of reactants, products, or even catalyst oxidation states. The wide electrochemical window of many DESs allows for the study of a broad range of redox reactions. acs.org Research into non-enzymatic electrochemical sensors for various analytes is advancing and could be adapted for reaction monitoring in these unique solvents. mdpi.com
Coupling of Techniques:
A powerful future direction lies in the coupling of different analytical techniques to gain a more comprehensive understanding of reaction mechanisms. For example, coupling chromatography with in situ probes, such as a droplet-liquid microjunction-surface sampling probe, could provide both temporal and spatial information about the chemical composition of the reaction mixture. rsc.org This would be particularly valuable for heterogeneous reactions or for understanding reaction dynamics at interfaces.
Challenges and Opportunities:
The high viscosity and potential for strong solvatochromic effects in DESs can present challenges for analytical method development. These factors can influence spectral line broadening and diffusion rates, which must be carefully considered when interpreting data. However, these challenges also present opportunities for the development of novel analytical approaches specifically designed to overcome these hurdles.
Conclusion
Summary of Key Research Findings and Contributions
Research into choline (B1196258) para-toluenesulfonate has yielded several important findings, primarily centered on its role in the formation of Deep Eutectic Solvents (DESs) and its utility as a chemical intermediate.
A significant area of investigation has been the use of choline chloride and para-toluenesulfonic acid (PTSA) as components for creating DESs. scu.ac.irresearchgate.net These solvents are a class of ionic liquids characterized by their low melting points, low volatility, and potential as environmentally benign alternatives to traditional organic solvents. researchgate.net Studies have demonstrated that DESs formed from choline chloride and PTSA can be effective media for various chemical processes. For instance, they have been successfully used in the leaching of copper from chalcopyrite concentrate, showcasing their potential in hydrometallurgical applications. scu.ac.ir The research highlighted that a three-component DES, including malonic acid along with choline chloride and PTSA, achieved high leaching efficiency for copper. scu.ac.ir
Furthermore, these DESs have been employed as both a reaction medium and a catalyst in organic synthesis. researchgate.net Research has shown their effectiveness in promoting reactions such as the aza-Michael addition, providing a sustainable method for forming carbon-nitrogen bonds under mild conditions. researchgate.net Theoretical and experimental studies have delved into the thermodynamics and kinetics of these reactions, revealing that the process is typically enthalpy-driven, with the DES stabilizing the transition states. researchgate.net
Beyond its role in DESs, choline para-toluenesulfonate is recognized as a useful chemical intermediate. chemicalbook.com It serves as a substrate for choline acetyltransferase (CHAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine (B1216132). chemicalbook.com Some studies have also pointed to its potential biological activity, noting that it can act as a nucleophilic compound that inhibits enzymes like phospholipase A2 and phospholipase C, and may inhibit tumor growth in mice by affecting diacylglycerol formation. biosynth.commedchemexpress.com
Table 1: Key Research Applications of Choline para-Toluenesulfonate
| Research Area | Application | Key Finding | Citation(s) |
|---|---|---|---|
| Green Chemistry | Component of Deep Eutectic Solvents (DESs) | Effective for leaching metals like copper from concentrates. | scu.ac.ir |
| Organic Synthesis | Reaction medium and catalyst | Promotes aza-Michael addition reactions efficiently and sustainably. | researchgate.net |
| Biochemistry | Enzyme Substrate | Acts as a substrate for choline acetyltransferase (CHAT). | chemicalbook.com |
| Pharmacology | Enzyme Inhibitor | Shows potential to inhibit phospholipase A2, phospholipase C, and tumor growth in preliminary studies. | biosynth.commedchemexpress.com |
Broader Impact of Choline and para-Toluenesulfonate Research in Modern Chemistry
The research on the individual components of choline para-toluenesulfonate has had a substantial and wide-ranging impact on modern chemistry.
para-Toluenesulfonic acid (PTSA) is a cornerstone of organic synthesis. ontosight.aipreprints.org As a strong, non-oxidizing organic acid that is solid and therefore easy to handle and weigh, it offers a practical alternative to strong mineral acids like sulfuric or nitric acid. preprints.orgwikipedia.orgatamanchemicals.com Its high solubility in water and polar organic solvents makes it a versatile catalyst for a multitude of reactions, including esterification, acetalization, and transesterification. ontosight.aiwikipedia.orgfiveable.me The industrial-scale production of PTSA by the sulfonation of toluene (B28343) underscores its commercial importance. wikipedia.org Its use extends to the manufacturing of dyes, pigments, pharmaceuticals, and resins, making it a vital compound in the chemical industry. ontosight.ai
Choline has become a central figure in the development of "green chemistry." newworldencyclopedia.org As a naturally occurring, essential nutrient, it is biodegradable and exhibits low toxicity. newworldencyclopedia.orgiarc.fr This has made it an ideal component for designing a new generation of ionic liquids and DESs. nih.govacs.org Choline-based ionic liquids are lauded as greener alternatives to traditional imidazolium-based ionic liquids. acs.org This research has opened up new avenues for sustainable chemical processes, from biomass processing to organic synthesis and materials science. Choline's role as a precursor to the neurotransmitter acetylcholine and as a fundamental component of cell membranes also places it at the heart of biochemical and nutritional research. wikipedia.orgnih.govchemcess.com
The combination of a highly effective and practical acid catalyst (PTSA) with a sustainable and biocompatible cation (choline) in the form of choline para-toluenesulfonate and its related DESs represents a significant convergence of industrial chemistry and green principles.
Open Challenges and Future Outlook for Academic Investigations
Despite the progress made, several challenges and opportunities for future research remain in the study of choline para-toluenesulfonate and related systems.
One of the primary challenges is the need for a deeper, mechanistic understanding of the role of water and other additives in choline-PTSA based DESs. scu.ac.ir While studies have shown that adding a third component can enhance properties like leaching efficiency, the precise interactions within this supramolecular network are not fully elucidated. scu.ac.irresearchgate.net Future investigations should focus on detailed spectroscopic and computational studies to map these interactions, which will be crucial for designing task-specific solvents with optimized properties.
Another open area is the full exploration of the biological activities of choline para-toluenesulfonate. biosynth.commedchemexpress.com The preliminary findings regarding its inhibitory effects on key enzymes and tumor growth are intriguing but require substantial follow-up. biosynth.commedchemexpress.com Rigorous in vitro and in vivo studies are needed to validate these initial observations and to understand the mechanisms of action. This could potentially lead to new therapeutic applications, leveraging the compound's role as a choline acetyltransferase substrate.
The future outlook for academic investigations is bright, with several promising directions:
Design of Novel DESs and Ionic Liquids: There is vast potential in synthesizing and characterizing new DESs based on choline and various sulfonic acids. This could lead to solvents with tailored properties for specific applications, such as selective extraction of valuable compounds from natural products or improved catalytic activity for challenging organic transformations.
Expanding Applications in Green Chemistry: Research can be extended to explore the use of choline-PTSA systems in other areas of green chemistry, such as biomass conversion, CO2 capture, and the development of biodegradable materials.
Biomedical Applications: Further investigation into the pharmacological profile of choline para-toluenesulfonate and its derivatives could uncover new uses. For instance, its properties could be harnessed for drug delivery systems, building on research into other choline-based ionic liquid nanocarriers. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Synonym(s) |
|---|---|
| Choline para-toluene sulfonate | Choline tosylate, Choline p-toluenesulfonate salt |
| para-Toluenesulfonic acid | PTSA, p-TSA, TsOH, Tosic acid |
| Choline | (2-Hydroxyethyl)trimethylammonium |
| Choline chloride | |
| Malonic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
